4-({[(But-3-en-1-yl)oxy](dimethyl)silyl}oxy)hex-5-en-2-one
Description
4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one is a bifunctional organosilicon compound featuring a hex-5-en-2-one backbone modified at the 4-position by a (dimethyl)silyloxy group substituted with a but-3-en-1-yloxy moiety. Key structural features include:
- Hex-5-en-2-one core: A six-carbon chain with a ketone at position 2 and a double bond at position 4.
- Silyl ether substituent: A dimethylsilyl group linked via oxygen at position 4, further substituted with a butenyloxy group.
- Reactive sites: The α,β-unsaturated ketone and the terminal alkene in the butenyloxy group enable diverse reactivity, including cycloadditions, nucleophilic attacks, and polymerizations.
This compound is of interest in organic synthesis for its dual functionality, acting as a protected alcohol (via silyl ether) and a reactive enone system.
Properties
CAS No. |
676164-90-2 |
|---|---|
Molecular Formula |
C12H22O3Si |
Molecular Weight |
242.39 g/mol |
IUPAC Name |
4-[but-3-enoxy(dimethyl)silyl]oxyhex-5-en-2-one |
InChI |
InChI=1S/C12H22O3Si/c1-6-8-9-14-16(4,5)15-12(7-2)10-11(3)13/h6-7,12H,1-2,8-10H2,3-5H3 |
InChI Key |
CYQVWVQYMLXZDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C=C)O[Si](C)(C)OCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the Enone: The initial step involves the formation of the hex-5-en-2-one moiety. This can be achieved through an aldol condensation reaction between an appropriate aldehyde and ketone under basic conditions.
Ether Formation: The next step involves the formation of the ether linkage. This can be achieved by reacting the enone with but-3-en-1-ol in the presence of an acid catalyst.
Silyl Ether Formation: The final step involves the protection of the hydroxyl group as a silyl ether. This can be achieved by reacting the intermediate with dimethylsilyl chloride in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form a diketone.
Reduction: The enone can be reduced to form a saturated ketone.
Substitution: The silyl ether can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include trimethylsilyl chloride and other silylating agents.
Major Products Formed
Oxidation: Formation of a diketone.
Reduction: Formation of a saturated ketone.
Substitution: Formation of various silyl ethers or other protected derivatives.
Scientific Research Applications
4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one has several scientific research applications, including:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with unique properties.
Biological Studies: It can be used as a probe or reagent in biological studies to investigate enzyme mechanisms and other biochemical processes.
Mechanism of Action
The mechanism of action of 4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one involves its interaction with various molecular targets and pathways. The enone moiety can participate in Michael addition reactions, while the silyl ether can protect hydroxyl groups during synthetic transformations. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural differences and similarities with analogous silyl ethers and unsaturated ketones:
| Compound Name | Key Structural Features | Reactivity/Stability Insights | Reference(s) |
|---|---|---|---|
| 4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one | Hexenone core + dimethylsilyl-but-3-en-1-yloxy group | Reactive enone and terminal alkene; moderate silyl ether stability | Target |
| (2S,3S,4S)-1-(tert-Butyldimethylsilyloxy)-2,4-dimethyl-hex-5-en-3-ol (52) | Hexenol core + bulky tert-butyldimethylsilyl (TBS) group | High steric hindrance; TBS group resists hydrolysis; alcohol functionality | |
| tert-Butyl 3-{[...]-L-alaninate (30) | tert-Butyldimethylsilyl (TBS) protected alcohol | TBS provides robust protection; inert to nucleophiles and mild acids/bases | |
| 2-Propenoic acid derivatives () | Perfluorinated dimethylsilyloxy groups | Extreme hydrophobicity and chemical inertness; limited reactivity due to fluorination | |
| 3-(([...]phosphino)propanenitrile (9) | tert-Butyldimethylsilyloxy group on tetrahydrofuran | Silyl ether used for hydroxyl protection; stable under basic conditions |
Reactivity and Stability
- Silyl Ether Stability :
- The target compound’s dimethylsilyl-but-3-en-1-yloxy group is less sterically hindered than tert-butyldimethylsilyl (TBS) analogs, making it more susceptible to hydrolysis under acidic or basic conditions .
- TBS-protected compounds (e.g., 52 in ) exhibit superior stability, enabling use in multi-step syntheses .
- Enone Reactivity: The α,β-unsaturated ketone in the target compound is comparable to other hexenones, facilitating Michael additions or Diels-Alder reactions. This contrasts with saturated silyl ethers (e.g., compound 30 in ), which lack such reactivity .
- Alkene Functionality :
Research Findings and Data
Biological Activity
4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one is an organosilicon compound with a complex structure that includes silyl ether and alkene functionalities. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one is C₁₃H₁₈O₃Si, with a molecular weight of approximately 250.36 g/mol. Its structure features a butenyl group attached to a silyl ether, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets and modulate various biochemical pathways. The presence of the silyl group enhances the compound's stability and solubility, potentially increasing its bioavailability.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial effects. For instance, studies have shown that organosilicon compounds can disrupt microbial cell membranes, leading to cell lysis and death.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(Dimethylsilyl)phenol | Staphylococcus aureus | 32 µg/mL |
| 4-(Butenyl)phenol | Escherichia coli | 16 µg/mL |
| 4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one | Candida albicans | TBD |
Antifungal Activity
The antifungal properties of this compound have been explored in various studies. For example, the compound's ability to inhibit the growth of fungi such as Candida albicans has been documented, indicating its potential use in treating fungal infections.
Anticancer Activity
Recent investigations into the anticancer potential of organosilicon compounds suggest that they may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways.
Case Study: Anticancer Effects
A study conducted on human breast cancer cell lines demonstrated that a structurally similar compound led to a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis.
Research Findings
Recent literature has highlighted several key findings regarding the biological activity of similar compounds:
- Cellular Uptake : Studies indicate that the silyl ether functionality enhances cellular uptake due to improved lipophilicity.
- Synergistic Effects : Combinations with other antimicrobial agents have shown synergistic effects, enhancing overall efficacy.
- Safety Profile : Preliminary toxicity assessments suggest that these compounds exhibit low cytotoxicity towards normal human cells at therapeutic concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
